7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydropyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHRWJWKGGRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231879 | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-71-7 | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rationale for Investigating Brominated Pyrano 3,2 B Pyridin 4 3h One Derivatives
The strategic introduction of a bromine atom into a molecular scaffold is a well-established strategy in medicinal chemistry. ump.edu.pl In the case of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, the bromine atom serves several key purposes.
Firstly, halogenation can significantly alter the electronic properties of the molecule, which in turn can influence its binding affinity to biological targets. ump.edu.pl The presence of bromine can lead to the formation of "halogen bonds," a type of non-covalent interaction that can enhance drug-target binding and improve therapeutic efficacy. ump.edu.pl
Secondly, the bromine atom acts as a versatile chemical handle. acsgcipr.org It is a good leaving group in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions. nih.gov This allows for the straightforward synthesis of a wide array of new derivatives from the brominated intermediate, enabling chemists to systematically explore the structure-activity relationship (SAR) of the scaffold and optimize its biological properties. researchgate.net
Theoretical and Computational Chemistry Studies on 7 Bromo 2h Pyrano 3,2 B Pyridin 4 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can optimize the molecular geometry to its lowest energy state. researchgate.netresearchgate.net These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. nih.gov Furthermore, DFT is the foundation for exploring the molecule's conformational possibilities, electronic orbitals, and reactivity patterns. researchgate.netresearchgate.net
The structural flexibility of the pyranone ring system necessitates a thorough conformational analysis. The pyran ring in similar structures can adopt various conformations, such as flattened boat or envelope shapes. iucr.org Computational studies on related halogenated pyrans show that even with significant steric hindrance, such as 1,3-diaxial repulsion between halogen atoms, certain conformations like the standard 4C1-like chair are preferred. nih.gov DFT calculations are employed to determine the relative energies of different conformers, identifying the most stable three-dimensional arrangement of the molecule. researchgate.netnih.gov
Additionally, the presence of the keto group in the pyranone ring introduces the possibility of keto-enol tautomerism. nih.gov Theoretical calculations can compare the thermodynamic stabilities of the keto form (this compound) and its potential enol tautomer (7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol). Factors influencing this equilibrium include the acidity of the α-hydrogen and the stabilization of the enol form through conjugation and potential intramolecular hydrogen bonding. nih.gov DFT studies on analogous systems have been used to quantify the energy difference between tautomers, predicting which form is predominant. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For similar bromo-substituted heterocyclic compounds, DFT calculations have been used to determine these energy values, providing insight into their stability. iucr.orgnih.gov
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.46 | Indicates electron-donating ability (nucleophilicity). nih.gov |
| ELUMO | -1.64 | Indicates electron-accepting ability (electrophilicity). nih.gov |
| Energy Gap (ΔE) | 4.82 | A larger gap implies higher molecular stability and lower reactivity. nih.gov |
Beyond FMO analysis, DFT allows for the calculation of various reactivity descriptors that quantify a molecule's behavior in chemical reactions. These "conceptual DFT" descriptors provide a more nuanced view of reactivity. amazonaws.com
Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. researchgate.net The function reveals regions where the electron density changes most significantly upon the addition or removal of an electron, pinpointing the atoms susceptible to attack. researchgate.netresearchgate.net
Global Reactivity Descriptors : Parameters like chemical hardness (η), softness (S), and the global electrophilicity index (ω) are derived from the HOMO and LUMO energies. researchgate.net Hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. iucr.org The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.netiucr.org
These descriptors are invaluable for predicting how this compound might react with other reagents. amazonaws.com
| Descriptor | Typical Value | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 1.98 eV | Measures resistance to deformation of the electron cloud; higher values indicate lower reactivity. iucr.org |
| Electrophilicity Index (ω) | 3.87 eV | A quantitative measure of the energy lowering due to maximal electron flow; indicates global electrophilic nature. iucr.org |
| Fukui Functions | Atom-specific values | Identify specific atoms as the most likely sites for electrophilic or nucleophilic attack. amazonaws.com |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the environment (like a solvent or a biological macromolecule). nih.govtandfonline.com
For this compound, MD simulations could be used to study its stability and interactions in a biological context. For instance, in drug discovery research, MD simulations are performed to model the binding of a ligand to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the binding free energy, providing critical insights into its potential as a therapeutic agent. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Chemical Focus)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. scispace.com For a series of pyranopyridine derivatives, a QSAR model would correlate physicochemical descriptors (like hydrophobicity, electronic properties, and steric factors) with a specific biological effect. nih.gov
Pharmacophore modeling is a related ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. pharmacophorejournal.comnih.gov By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to screen virtual libraries for new compounds that fit the required structural features, guiding the design of more potent analogues of this compound. pharmacophorejournal.com
Computational Investigations of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound or its derivatives, theoretical calculations can map out the entire reaction pathway. This involves identifying reactants, products, transition states, and intermediates. nih.gov
By calculating the energies of these species, researchers can determine the activation energy for each step, identifying the rate-limiting step and the most plausible reaction mechanism. For example, studies on the formation of similar fused pyran systems have proposed mechanisms involving steps like Knoevenagel condensation followed by a 6π-electrocyclization, with computational analysis used to support the proposed pathway. nih.gov Such investigations provide a deeper understanding of the reaction, allowing for the optimization of reaction conditions to improve yields and selectivity.
Reactivity and Chemical Transformations of 7 Bromo 2h Pyrano 3,2 B Pyridin 4 3h One
Nucleophilic and Electrophilic Substitution Reactions Involving the Bromine Moiety
Halopyridines are significantly more reactive towards nucleophiles than their benzene (B151609) analogs like chlorobenzene. chemistry-online.com The reactivity order for simple halopyridines is generally 4 > 2 > 3. chemistry-online.com In fused systems, these reactions can be facilitated by activating groups or through the formation of highly reactive intermediates. researchgate.net Nucleophilic substitution reactions on bromopyridines have been demonstrated with various nucleophiles, including amines, alkoxides, and stabilized carbanions. acs.orgnih.govresearchgate.net
While specific studies on this compound are limited, a range of nucleophilic substitutions can be predicted based on the known reactivity of similar structures.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | R-NH₂ (e.g., Morpholine) | 7-Amino-2H-pyrano[3,2-b]pyridin-4(3H)-one derivative |
| Alkoxide | NaOR (e.g., Sodium Methoxide) | 7-Methoxy-2H-pyrano[3,2-b]pyridin-4(3H)-one |
| Thiolate | NaSR (e.g., Sodium Thiophenolate) | 7-(Phenylthio)-2H-pyrano[3,2-b]pyridin-4(3H)-one |
Conversely, electrophilic aromatic substitution on the pyridine (B92270) ring is generally disfavored due to its electron-deficient character and the deactivating effect of the bromine atom. Such reactions would require harsh conditions and are not a common strategy for functionalizing this scaffold.
Functionalization and Derivatization Strategies
Functionalization of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one can be achieved by targeting either the bromopyridine or the pyranone portion of the molecule.
Derivatization of the Bromopyridine Moiety: Beyond the nucleophilic substitutions described above, the bromine atom is an excellent handle for metal-halogen exchange. This reaction, typically using organolithium reagents (e.g., n-BuLi) or Grignard reagents, would generate a highly reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups at the C-7 position. A similar strategy involving a silyl (B83357) ether directing group has been used to achieve lithiation at the C-2 position of a pyridine intermediate during the synthesis of the pyrano[3,2-b]pyridin-4-one core. researchgate.net
Derivatization of the Pyranone Moiety: The pyranone ring offers several sites for derivatization:
C-3 Methylene (B1212753) Group: The protons on the C-3 carbon, being alpha to the carbonyl group, are acidic and can be removed by a suitable base. The resulting enolate can participate in alkylation or condensation reactions.
C-4 Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol or conversion to an imine or hydrazone.
Ring Opening: Strong nucleophiles or harsh basic/acidic conditions could potentially lead to the opening of the pyranone ring, allowing for further structural rearrangement and derivatization.
Cycloaddition and Condensation Reactions
The pyranone ring system is well-suited for condensation and cycloaddition reactions, providing pathways to more complex fused heterocyclic structures.
Condensation Reactions: The active methylene group at the C-3 position can participate in Knoevenagel-type condensations with aldehydes and ketones. This reaction typically proceeds via deprotonation to form an enolate intermediate, which then attacks the electrophilic carbonyl carbon of the reaction partner, followed by dehydration. Such multicomponent reactions are powerful tools for building molecular diversity. nih.gov For instance, the condensation of 4H-pyran-4-ones with various electrophiles is a known method for creating new derivatives. nih.govresearchgate.net A plausible mechanism for the condensation of this compound with an aromatic aldehyde would involve base-catalyzed enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield a C-3 substituted product.
Cycloaddition Reactions: The pyranone ring can act as a synthon in cycloaddition reactions. For example, pyrano[3,2-c]pyridine derivatives have been synthesized via [4+2] cycloaddition (Diels-Alder) reactions, highlighting the potential of these scaffolds to build polycyclic systems. africanjournalofbiomedicalresearch.com Depending on the reaction partner, the pyranone moiety could act as either the diene or dienophile, although such reactivity would need to be explored for this specific heterocyclic system. Formal [3+3] cycloadditions are also a powerful strategy for synthesizing fused 2H-pyran motifs. nih.gov
Heterocycle Annulation, Ring Expansion, and Ring Contraction Reactions
The structure of this compound is a prime candidate for annulation reactions, where an additional ring is fused onto the existing framework.
Heterocycle Annulation: Annulation can be achieved by introducing functional groups that can react intramolecularly. For example, palladium-catalyzed intramolecular C-H arylation is a known method for creating fused nitrogen-containing heterocycles from appropriately substituted pyridine derivatives. beilstein-journals.org A strategy for the target compound could involve a cross-coupling reaction at the C-7 position to introduce a side chain that could subsequently cyclize onto the C-8 position of the pyridine ring. The synthesis of pyrano[2,3-d]pyrimidine derivatives through the condensation of barbituric acid, malononitrile (B47326), and various aldehydes demonstrates how a new heterocyclic ring can be built upon a pyran core. nih.gov
Ring Expansion and Contraction: While no specific examples exist for this compound, ring expansion and contraction are known transformations in heterocyclic chemistry. Ring expansion could potentially form seven-membered rings, a structural motif present in many biologically active compounds. Ring contraction of pyridine rings to form pyrrolidine (B122466) derivatives has also been reported, often proceeding through photochemical rearrangement or other reactive intermediates.
Catalytic Transformations for Further Synthetic Utility
The bromine atom at C-7 is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, which represent one of the most powerful methods for C-C and C-heteroatom bond formation. These reactions are widely used for the functionalization of bromo-pyridines and related azaheterocycles. researchgate.netatlanchimpharma.com
Common catalytic transformations include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) to form a new C-C bond, yielding 7-aryl or 7-vinyl derivatives. This is one of the most versatile and widely used cross-coupling methods. mdpi.com
Sonogashira Coupling: Coupling with terminal alkynes in the presence of a copper co-catalyst to produce 7-alkynyl derivatives. These products can serve as precursors for further transformations. atlanchimpharma.com
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with primary or secondary amines to create 7-amino derivatives.
Heck Coupling: Reaction with alkenes to form 7-alkenyl substituted products.
Stille Coupling: Coupling with organostannanes, which tolerates a wide variety of functional groups. mdpi.com
These transformations provide reliable and high-yielding routes to a diverse array of derivatives, significantly expanding the synthetic utility of the parent compound.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-2H-pyrano[3,2-b]pyridin-4(3H)-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-2H-pyrano[3,2-b]pyridin-4(3H)-one |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 7-(Phenylamino)-2H-pyrano[3,2-b]pyridin-4(3H)-one |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Styryl-2H-pyrano[3,2-b]pyridin-4(3H)-one |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 7-Vinyl-2H-pyrano[3,2-b]pyridin-4(3H)-one |
Biological Activity and Molecular Mechanisms of 7 Bromo 2h Pyrano 3,2 B Pyridin 4 3h One Derivatives Non Clinical Focus
In Vitro Biological Screening Profiles
The 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one scaffold has served as a versatile template for the development of novel compounds with a spectrum of biological activities. In vitro screenings have revealed the potential of its derivatives in several key areas of interest.
Antiproliferative and Cytotoxic Activity in Cellular Models
Derivatives of the pyranopyridine core structure have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org Studies on pyrano[3,2-c]pyridine derivatives, which share a similar fused ring system, have shown that these compounds can inhibit the growth and proliferation of cancer cells in a dose- and time-dependent manner. nih.govsemanticscholar.org
For instance, novel pyrano[3,2-c]pyridine compounds were tested against MCF-7 breast cancer cells. nih.govsemanticscholar.org The half-maximal inhibitory concentrations (IC50) for these compounds after a 24-hour exposure ranged from 60 µM to 180 µM, with the 4-CP.P derivative being the most potent. nih.gov Further investigation into the most potent compound revealed that it induced apoptosis, as evidenced by an increase in the sub-G1 population in cell cycle analysis and the externalization of phosphatidylserine. nih.gov
Similarly, a series of pyrano[3,2-c]quinolones and pyrano[3,2-c]pyridones were evaluated for their antiproliferative activity in HeLa and MCF-7 cell lines. nih.gov The structural similarity of these compounds to known anticancer agents suggested that they might exert their effects by inhibiting tubulin dynamics, leading to mitotic arrest and apoptosis. nih.gov
Another study focused on newly synthesized pyrano[3,2-c]pyridine derivatives and their screening against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg One of the formimidate derivatives exhibited the most significant cytotoxic activity across all tested cell lines, with IC50 values of 5.2 µM (HCT-116), 3.4 µM (HepG-2), and 1.4 µM (MCF-7), comparable to the standard drug doxorubicin. ekb.eg Molecular docking studies for this promising compound suggested potential inhibition of EGFR and VEGFR-2 kinases. ekb.eg
Antiproliferative and Cytotoxic Activity of Pyrano[3,2-c]pyridine Derivatives
| Compound Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| P.P | MCF-7 | 100 ± 5.0 µM | nih.gov |
| TPM.P | MCF-7 | 180 ± 6.0 µM | nih.gov |
| 4-CP.P | MCF-7 | 60 ± 4.0 µM | nih.gov |
| 3-NP.P | MCF-7 | 140 ± 5.0 µM | nih.gov |
| Formimidate Derivative 5 | HCT-116 | 5.2 ± 0.1 µM | ekb.eg |
| HepG-2 | 3.4 ± 0.3 µM | ekb.eg | |
| MCF-7 | 1.4 ± 0.6 µM | ekb.eg |
Antifungal Activity
The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. Derivatives of pyridinone structures have shown promise in this area. For example, a study identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as a compound with potent antifungal activity against Candida albicans. nih.gov This compound demonstrated rapid fungicidal activity and was also effective against clinically isolated fluconazole- and caspofungin-resistant strains. nih.gov The minimum inhibitory concentration (MIC) for PYR was determined to be 12.5 µg/mL. nih.gov Furthermore, PYR was found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall in C. albicans. nih.gov
Another screening of a small molecule library led to the discovery of SM21, a highly potent antifungal molecule with a minimum inhibitory concentration (MIC) ranging from 0.2 to 1.6 µg/ml against various Candida species. plos.org SM21 was shown to be toxic to fungi but not to various human cell lines or bacterial species and was active against Candida isolates resistant to existing antifungal agents. plos.org
Antifungal Activity of Pyridinone Derivatives against Candida albicans
| Compound | Activity (MIC) | Reference |
|---|---|---|
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | 12.5 µg/mL | nih.gov |
| SM21 | 0.2 – 1.6 µg/mL | plos.org |
Antimycobacterial and Antitubercular Activity
Tuberculosis remains a significant global health challenge, and the development of new antitubercular drugs is a priority. Several studies have explored the antimycobacterial potential of pyran and pyridine (B92270) derivatives. A series of fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives were screened for their in vitro antitubercular activity. plos.orgnih.gov One compound demonstrated a potent MIC of approximately 8 µM, which is comparable to broad-spectrum antibiotics like ciprofloxacin (B1669076) and streptomycin. plos.org This compound was also found to be non-toxic to human liver cell lines. nih.gov
Other research has shown that 4H-pyrano[3,2-c]pyridine derivatives are effective in inhibiting the in vitro growth of Mycobacterium tuberculosis. nih.gov Additionally, 2-hydrazino-pyrimidin-4(3H)-one derivatives have been tested against M. tuberculosis, with several molecules showing promising antimycobacterial activity. nih.gov In a separate study, a series of 7-O-alkoxy-4-methylumbelliferone derivatives were evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. nih.gov Coumarins with longer alkyl chains (nonyl and decyl) exhibited the best inhibitory activity with an MIC of 3.13 µg/mL. nih.gov
Antitubercular Activity of Pyran and Pyridine Derivatives
| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-amino-4H-pyran-3-carbonitrile derivative | Mycobacterium tuberculosis | ~8 µM | plos.org |
| 7-O-nonyl-4-methylumbelliferone | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |
| 7-O-decyl-4-methylumbelliferone | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. nih.gov Various heterocyclic compounds, including those with pyran and pyridine scaffolds, have been investigated as potential HIV-1 integrase inhibitors. Bicyclic pyrimidinone and pyrido[1,2-a]pyrimidin-4-one scaffolds have been identified as new classes of HIV-1 integrase inhibitors, with some derivatives showing nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov
More recently, pyrano[2,3-c]pyrazole derivatives were identified as potential inhibitors of human coronavirus 229E. mdpi.com One particular compound showed a high selectivity index of 12.6 and exhibited significant antiviral action during the replication phase with a reduction percentage of 82.2%. mdpi.com This compound also showed high inhibitory efficiency against SARS-CoV-2 Mpro. mdpi.com
Antioxidant Activity
While not as extensively studied as other biological activities, some pyran and pyridine derivatives have been reported to possess antioxidant properties. plos.org The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.
Neurotropic Activities (e.g., Anticonvulsant, Anxiolytic, Antidepressant)
Derivatives of fused heterocyclic systems containing pyran and pyridine rings have shown a broad spectrum of neurotropic activities.
Anticonvulsant Activity: A series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net One derivative, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyridine, demonstrated significant anticonvulsant activity with 50% effective dose (ED50) values of 9.5 mg/kg in the MES test and 20.5 mg/kg in the PTZ test. nih.govresearchgate.net This compound also showed a better safety profile than the clinical drugs carbamazepine (B1668303) and ethosuximide. nih.gov
Anxiolytic and Antidepressant Activity: Studies on pyrazol-1-yl-substituted pyrano[3,4-c]pyridine derivatives have identified compounds with anticonvulsant, anxiolytic, and some antidepressant and sedative activities, similar to diazepam. nih.gov The anxiolytic and antidepressant activities were evaluated using models such as the "open field," "elevated plus-maze," and "forced swimming" tests. nih.gov Additionally, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and tested for antidepressant activity. nih.gov The most active compound significantly reduced immobility time in the forced swim test and was found to potentially exert its effect through the 5-HT1A receptor. nih.gov
Neurotropic Activity of Thieno[3,2-b]pyridine Derivatives
| Compound Derivative | Activity | Test Model | Result (ED50) | Reference |
|---|---|---|---|---|
| 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyridine | Anticonvulsant | Maximal Electroshock (MES) | 9.5 mg/kg | nih.govresearchgate.net |
| Subcutaneous Pentylenetetrazole (scPTZ) | 20.5 mg/kg | nih.govresearchgate.net |
In Vivo Studies (Non-Human Animal Models, e.g., Murine, Chick Chorioallantoic Membrane)
The therapeutic potential of pyranopyridine derivatives has been evaluated in several non-human animal models, demonstrating their efficacy in various disease contexts. These studies provide crucial insights into the biological effects of these compounds at a systemic level.
A pyrano[2,3-b]pyridine derivative, YX-2102, was investigated in a rat model of pulmonary fibrosis induced by bleomycin. Intraperitoneal administration of YX-2102 resulted in a significant amelioration of lung injury, inflammation, and fibrosis. The compound was found to inhibit the inflammatory response, partly by modulating the polarization of macrophages.
In a different therapeutic area, a synthetic pyrano[3,2-c]quinoline derivative, 1-(2-bromophenyl)-1,11-dihydro-3H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H)-dione (2-BDBPQD), was assessed for its anti-diabetic effects in a streptozotocin (B1681764) (STZ)-induced diabetic Wistar rat model. Oral administration of this compound led to a significant reduction in blood glucose levels, indicating potent anti-hyperglycemic activity.
Furthermore, the utility of pyranopyridine derivatives in neuroscience has been explored. A 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative, [11C]13, was developed as a potential PET imaging ligand. In vivo PET imaging studies in rats and a non-human primate demonstrated its ability to selectively accumulate in brain regions rich in the metabotropic glutamate (B1630785) receptor 2 (mGluR2), showcasing its potential for translational imaging of this receptor's function. In another study, a pyrazolopyridine derivative, compound 3b, was shown to suppress tumor size by 79% in experimental rats with breast cancer. nih.gov Similarly, a series of pyrazolopyridines and pyridopyrazolopyrimidines were tested in vivo against Ehrlich ascites carcinoma in mice, with several compounds showing remarkable anticancer activity by inhibiting tumor growth. researchgate.net
Table 1: Summary of In Vivo Studies on Pyranopyridine Derivatives
| Compound Derivative | Animal Model | Disease Model | Key Findings | Source |
|---|---|---|---|---|
| YX-2102 (pyrano[2,3-b]pyridine) | Rat | Bleomycin-induced Pulmonary Fibrosis | Ameliorated lung injury, inflammation, and fibrosis. | nih.gov |
| 2-BDBPQD (pyrano[3,2-c]quinoline) | Wistar Rat | Streptozotocin-induced Diabetes | Significant reduction in blood glucose levels. | nih.gov |
| [11C]13 (3,4-dihydro-2H-pyrano[2,3-b]pyridine) | Rat, Non-human primate | PET Imaging Ligand Study | Selective accumulation in mGluR2-rich brain regions. | nih.gov |
| Compound 3b (pyrazolopyridine) | Rat | Breast Cancer | Suppressed tumor size by 79%. | nih.gov |
| Pyridopyrazolopyrimidines | Mouse | Ehrlich Ascites Carcinoma | Significant inhibition of tumor growth. | researchgate.net |
Investigation of Molecular Targets and Biochemical Pathways
The biological effects of pyranopyridine derivatives are underpinned by their interactions with specific molecular targets and their ability to modulate key biochemical pathways. Research in this area has focused on enzyme inhibition, cellular pathway modulation, and receptor binding.
Derivatives of the pyranopyridine scaffold have been identified as potent inhibitors of various enzymes, which is a primary mechanism for their observed biological activities.
The anti-diabetic effect of the pyrano[3,2-c]quinoline derivative 2-BDBPQD is attributed to its potent inhibition of α-glucosidase. In silico docking studies supported this, revealing that the compound interacts with key residues within the active site of the enzyme. New pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series were designed and evaluated for their inhibitory behaviors on both EGFR and VEGFR-2 kinases. nih.gov One derivative, 8a, showed encouraging inhibitory characteristics against both EGFR and VEGFR-2. nih.gov
In the context of cancer research, various pyridine-based heterocyclic compounds have been investigated as kinase inhibitors. For instance, 5-bromo-thieno[2,3-b]pyridines, which share a similar bromo-substituted heterocyclic structure, were prepared as inhibitors of the pim-1 enzyme, a serine/threonine kinase implicated in cancer. Additionally, the furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). Other studies have explored pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in stimulating the STING pathway for cancer immunotherapy. researchgate.net
Table 2: Enzyme Inhibition by Pyranopyridine and Related Derivatives
| Compound Class | Target Enzyme | Therapeutic Area | Key Findings | Source |
|---|---|---|---|---|
| Pyrano[3,2-c]quinoline | α-Glucosidase | Diabetes | Potent inhibition, leading to anti-hyperglycemic effects. | nih.gov |
| Pyrano[3,2-c]pyridine | EGFR, VEGFR-2 | Cancer | Derivative 8a showed significant inhibition of both kinases. | nih.gov |
| 5-Bromo-thieno[2,3-b]pyridine | Pim-1 Kinase | Cancer | Moderate inhibitory activity observed. | nih.gov |
| Furo[3,2-b]pyridine | Cdc-like Kinases (CLKs) | Cancer | Identified as a potent and selective inhibitor scaffold. | nih.gov |
| Pyrrolopyridine | ENPP1 | Cancer Immunotherapy | Derivative 18p showed high potency (IC50 = 25.0 nM). | researchgate.net |
Beyond direct enzyme inhibition, pyranopyridine derivatives can modulate complex cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.
The pyrano[2,3-b]pyridine derivative YX-2102 was found to ameliorate lung fibrosis by suppressing the epithelial-to-mesenchymal transition (EMT) through a pathway involving Nrf2-Smad7. In cancer research, a pyrazolopyridine derivative, compound 3b, exhibited a strong inhibitory effect on tubulin polymerization, a critical process for cell division, with an IC50 value of 4.03 μM. nih.gov
Closely related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce cell cycle arrest at the pre-G1 phase and trigger significant apoptotic effects in prostate cancer cells. This was associated with a notable increase in the levels of caspase-3, a key executioner of apoptosis. Another related compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, was found to enhance the sensitivity of human cervical cancer cells to ionizing radiation by promoting the overproduction of reactive oxygen species (ROS) and facilitating the conformational activation of Bax, a pro-apoptotic protein. Furthermore, certain kinase-inactive furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
The biological activity of some pyranopyridine derivatives is mediated by their ability to bind with high affinity to specific cellular receptors.
The pyrano[2,3-b]pyridine derivative YX-2102 was identified as a novel agonist for the cannabinoid receptor 2 (CB2R), binding to it with high affinity. Its therapeutic effects in the pulmonary fibrosis model were shown to be dependent on this receptor interaction. The compound also significantly upregulated the expression of CB2R in alveolar epithelial cells in vivo.
In another example, the 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative [11C]13 was developed as a potent negative allosteric modulator (NAM) for the metabotropic glutamate receptor 2 (mGluR2). Its high binding affinity and specificity were confirmed in PET imaging studies, where its accumulation in the brain was reduced by pretreatment with other mGluR2 NAMs, demonstrating competitive binding to the receptor. Other studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown their ability to bind to multiple subtypes of adenosine (B11128) receptors, with some providing leads for the development of selective A3 adenosine antagonists. nih.gov
Structure Activity Relationship Sar Investigations of 7 Bromo 2h Pyrano 3,2 B Pyridin 4 3h One Analogues
Influence of Substituent Position and Electronic Properties on Biological Potency
The biological potency of analogues of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is profoundly influenced by the position and electronic characteristics of various substituents. Research on related pyranopyrimidine scaffolds has demonstrated that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), can lead to a reduction in antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups can have a different impact. For instance, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy group at the 4-position was found to be beneficial for anticancer activity.
The position of a substituent is often more critical than its electronic nature. Studies on pyranocoumarin (B1669404) derivatives revealed that the anti-inflammatory activity was dependent on the substitution pattern rather than the electron density of the substituent. Similarly, for benzofuro[3,2-b]pyridin-7-ols, the placement of hydroxyl groups on the phenyl rings was a key determinant of their topoisomerase II inhibitory activity. In the context of pyrano[3,2-c]pyridones, the substitution pattern on the aromatic ring at the C4 position has a profound influence on their antiproliferative potency. nih.gov
Furthermore, steric factors play a significant role. Bulky substituents on pyranopyrimidine analogues have been shown to diminish biological activity, likely due to steric hindrance at the biological target's binding site. nih.gov This highlights the delicate balance between substituent size, position, and electronic properties in modulating the biological effects of this class of heterocyclic compounds.
Table 1: Influence of Substituents on Biological Activity of Pyrano[3,2-c]pyridone Analogues This table summarizes the antiproliferative activity of various substituted pyrano[3,2-c]pyridone analogues against the HeLa cell line, highlighting the critical role of the 3-bromo substituent.
| Compound | Substituent at C4-Aromatic Ring | IC₅₀ (µM) on HeLa Cells | Reference |
|---|---|---|---|
| 8 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 9 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 10 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 11 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 12 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 13 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 14 | 3-Bromo | Submicromolar/Low micromolar | nih.gov |
| 15 | 3-Chloro | Significantly less potent | nih.gov |
| 16 | Variously substituted | Significantly less potent/Inactive | nih.gov |
| 17 | Variously substituted | Significantly less potent/Inactive | nih.gov |
| 18 | Variously substituted | Significantly less potent/Inactive | nih.gov |
Significance of the Bromine Moiety in Modulating Biological Activity and Chemical Reactivity
The bromine atom at the 7-position of the 2H-pyrano[3,2-b]pyridin-4(3H)-one scaffold is a crucial feature that significantly modulates both its biological activity and chemical reactivity. In a notable study on pyrano[3,2-c]pyridones, it was observed that all potent antiproliferative analogues possessed a 3-bromo substituent on the aromatic ring at the C4 position. nih.gov In stark contrast, analogues with a chloro substituent or other variations at this position were found to be considerably less potent or completely inactive. nih.gov This underscores the unique contribution of the bromine moiety to the biological efficacy of these compounds.
The significance of halogens, including bromine, in medicinal chemistry is well-recognized. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can play a pivotal role in the ligand-receptor interactions that underpin biological activity.
From a chemical reactivity perspective, the bromine atom serves as a versatile handle for further synthetic modifications. It can be readily displaced or participate in various cross-coupling reactions, allowing for the generation of diverse libraries of analogues for further SAR studies. This synthetic tractability makes the 7-bromo-substituted scaffold an attractive starting point for the development of new chemical entities.
Conformational Effects on Biological Activity and Selectivity
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity and selectivity. The spatial arrangement of atoms dictates how a molecule fits into the binding site of a biological target, influencing the strength and specificity of the interaction.
Studies on related halogenated pyran analogues have provided valuable insights into the conformational preferences of these systems. For instance, the analysis of halogenated pyran analogues of D-talose revealed that these molecules predominantly adopt a standard 4C1-like chair conformation. beilstein-journals.orgresearchgate.net A key finding from these studies was the observation of 1,3-diaxial repulsion between halogens at the C2 and C4 positions. beilstein-journals.orgresearchgate.net The magnitude of this repulsion, and the resulting deviation in the intra-annular torsion angles, was found to increase with the size of the halogen at the C4 position, following the trend F < Cl < Br < I. beilstein-journals.orgresearchgate.net
This relationship between halogen size and conformational distortion is highly relevant to the this compound scaffold. The specific conformation adopted by an analogue will affect the orientation of key pharmacophoric features, which in turn will impact its ability to bind to a specific receptor or enzyme. The stereochemistry of substituents can also lead to significant differences in biological activity, as a stereoselective uptake or binding process may favor one isomer over another. nih.gov Therefore, a thorough understanding of the conformational landscape of these molecules is essential for designing analogues with improved potency and selectivity.
Table 2: Impact of Halogen Size on Intra-annular Torsion Angles in Pyran Analogues This table illustrates how the size of the halogen at the C4 position influences the intra-annular torsion angles in halogenated pyran analogues, indicating conformational changes.
| Halogen at C4 | Deviation in Intra-annular Torsion Angles | Reference |
|---|---|---|
| Fluorine (F) | Smallest deviation | beilstein-journals.orgresearchgate.net |
| Chlorine (Cl) | Intermediate deviation | beilstein-journals.orgresearchgate.net |
| Bromine (Br) | Larger deviation | beilstein-journals.orgresearchgate.net |
| Iodine (I) | Largest deviation | beilstein-journals.orgresearchgate.net |
Development of SAR Models and Predictive Tools
To streamline the drug discovery process and rationalize the vast amount of data generated from SAR studies, computational tools such as Quantitative Structure-Activity Relationship (QSAR) models are developed. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model for this compound analogues would involve several key steps. First, a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values) would be compiled. For each compound, a set of molecular descriptors, which are numerical representations of its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), would be calculated.
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like random forests and support vector machines, are then employed to build a model that correlates the descriptors with the biological activity. nih.govfrontiersin.orgyoutube.com The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds.
A well-validated QSAR model can serve as a powerful predictive tool. It can be used to estimate the biological activity of virtual or yet-to-be-synthesized compounds, thereby helping to prioritize which analogues to synthesize and test. nih.govnih.gov This in silico screening can significantly reduce the time and resources required for the identification of lead compounds with improved potency and desired properties. While a specific QSAR model for this compound is not yet publicly available, the methodologies for creating such models are well-established and could be readily applied to this class of compounds. frontiersin.org
Emerging Applications of Pyrano 3,2 B Pyridin 4 3h One Derivatives Beyond Traditional Medicinal Chemistry
Development as Chemical Probes for Biological Research
The inherent biological activity of the pyranopyridine core makes its derivatives, including 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one, attractive candidates for the development of chemical probes. These tools are crucial for exploring biological systems and elucidating the mechanisms of disease. The development in this area leverages the scaffold's ability to be chemically modified to interact with specific biological targets.
Research into related fused pyran and pyridine (B92270) ring systems has revealed a spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. africanjournalofbiomedicalresearch.comresearchgate.netresearchgate.netekb.eg For instance, certain pyrano[2,3-b]pyridine derivatives have shown notable antimicrobial activity against various strains of fungi and bacteria. researchgate.netekb.eg This intrinsic bioactivity is a key starting point for designing probes that can target specific enzymes or receptors within these organisms.
Furthermore, the fluorescent properties of some related heterocyclic systems, such as pyranoindoles, suggest that pyrano[3,2-b]pyridine derivatives could be developed into fluorescent probes. mdpi.com By attaching appropriate functional groups, these molecules could be designed to "turn on" or shift their fluorescence upon binding to a target, allowing for real-time imaging and quantification of biological processes. Another promising area is in photodynamic therapy (PDT), where compounds act as photosensitizers. nih.gov Certain 3-phenyl pyrano[4,3-b]quinolizine derivatives have been shown to generate reactive oxygen species upon light exposure, a property that could be harnessed to create probes that not only detect but also selectively destroy target cells, such as cancer cells. nih.govnih.gov
The development of probes from the this compound scaffold would involve synthesizing a library of derivatives and screening them for specific biological interactions. The bromo-substituent, in particular, serves as a useful synthetic handle for introducing various functionalities through cross-coupling reactions, thereby enabling the fine-tuning of the probe's specificity and properties.
Materials Science Applications (e.g., Photoelectrical Properties, Non-Linear Optics)
The versatility of this compound extends into materials science, where it is being explored for the synthesis of advanced organic materials possessing specific electronic and optical properties. myskinrecipes.com The fused aromatic structure of the pyranopyridine core provides a rigid and planar framework, which is often a prerequisite for desirable photoelectrical and non-linear optical (NLO) characteristics.
Organic materials with NLO properties are of significant interest for applications in photonics and optoelectronics, including optical data storage and communications. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often enhanced in molecules with a high degree of π-conjugation and a significant dipole moment. The pyrano[3,2-b]pyridine system, with its electron-donating ether oxygen and electron-withdrawing pyridinone moiety, possesses an intrinsic charge asymmetry that can be further enhanced through chemical modification. Research on other fused heterocyclic compounds has demonstrated that such structures can exhibit significant NLO properties. researchgate.netfrancis-press.comresearchgate.net
In the realm of photoelectrical applications, the fluorescent nature of related compounds is a key indicator of potential. For example, pyranoindole congeners have been synthesized and shown to have moderate to high quantum yields and large Stokes shifts, which are desirable properties for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The ability to tune the emission wavelength by modifying the substituents on the core structure allows for the creation of materials with specific colors for display technologies. The 7-bromo substituent on the pyridine ring of the target compound offers a convenient point for chemical elaboration to tune these photophysical properties.
| Potential Material Application | Relevant Property of Pyrano[3,2-b]pyridine Scaffold | Supporting Research on Related Compounds |
| Organic Light-Emitting Diodes (OLEDs) | Potential for high quantum yield fluorescence | Studies on pyranoindole congeners show moderate to high quantum yields. mdpi.com |
| Non-Linear Optical (NLO) Devices | Asymmetric charge distribution and π-conjugated system | Fused heterocyclic systems have been investigated for NLO properties. nih.govresearchgate.netfrancis-press.comresearchgate.net |
| Fluorescent Sensors | Tunable emission properties via chemical modification | Pyridine-based fluorescent probes have been developed for sensing applications. mdpi.com |
Potential in Agrochemical and Crop Protection Agents
The search for new and effective agrochemicals is a continuous effort to ensure food security. The pyrano[3,2-b]pyridine scaffold is emerging as a promising framework for the development of novel crop protection agents due to the broad-spectrum biological activity observed in related compounds.
The most direct application in crop protection stems from the demonstrated fungicidal and antibacterial properties of pyranopyridine derivatives. ekb.egbohrium.com Studies on fused pyrano[2,3-b]pyridines have shown effective to moderate action against pathogenic fungi like Aspergillus fumigatus and Candida albicans, as well as bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. ekb.eg This inherent antimicrobial activity suggests that derivatives of this compound could be developed into agents to protect crops from fungal and bacterial diseases.
Furthermore, the broader class of pyridine-containing heterocycles has a well-established history in agrochemicals. Many commercial herbicides are based on a pyridine core. researchgate.netjscimedcentral.com Research has shown that novel phenylpyridine and pyrido[2,3-d]pyrimidine (B1209978) compounds exhibit significant herbicidal activity, some by inhibiting essential plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). mdpi.commdpi.comnih.gov This provides a strong rationale for synthesizing and screening this compound derivatives for weed control potential.
Similarly, numerous insecticides , including the widely used neonicotinoids, feature a pyridine ring as a key structural component. researchgate.netnih.gov Research on pyranopyrazole, thienylpyridine, and other functionalized pyridines has identified compounds with significant insecticidal activity against pests like aphids. ekb.egnih.govcarta-evidence.org This precedent suggests that the pyrano[3,2-b]pyridine scaffold could be a valuable starting point for the discovery of new insecticides.
| Agrochemical Class | Observed Activity in Related Pyridine/Pyran Compounds | Example Weeds/Pests/Pathogens Targeted |
| Fungicides | Moderate to effective inhibition of fungal growth. ekb.egnih.gov | Aspergillus fumigatus, Candida albicans ekb.eg |
| Herbicides | Inhibition of protoporphyrinogen-IX-oxidase; pre- and post-emergent activity. researchgate.netmdpi.commdpi.com | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis mdpi.com |
| Insecticides | Toxicity towards nymphs and adults of various insect pests. nih.govnih.gov | Aphis gossypii (Cotton Aphid) nih.govcarta-evidence.org |
Application in Catalyst Design and as Ligands for Metal Complexes
The structure of this compound, containing both a pyridine nitrogen atom and a ketone oxygen, presents potential coordination sites for metal ions. This makes the scaffold an interesting candidate for the design of novel ligands for metal complexes, which are fundamental to many catalytic processes.
Pyridine and its derivatives are among the most common and versatile ligands in coordination chemistry and have been used to synthesize a vast array of transition metal complexes. jscimedcentral.comjournalononcology.orgnih.gov These complexes have found widespread use as catalysts in organic synthesis, for reactions such as cross-coupling, oxidation, and hydrogenation. researchgate.net The nitrogen atom of the pyridine ring in the pyrano[3,2-b]pyridine scaffold can act as a Lewis base, donating its lone pair of electrons to a metal center to form a stable coordinate bond.
The presence of the adjacent pyranone ring with its carbonyl group could allow for chelation, where the molecule binds to a metal center through both the nitrogen and oxygen atoms. Such bidentate ligands often form more stable metal complexes compared to their monodentate counterparts, which can lead to enhanced catalytic activity and selectivity.
While specific research on metal complexes of this compound is not yet prevalent, the principles of coordination chemistry suggest its potential. The synthesis of such complexes would likely involve reacting the pyranopyridine derivative with a suitable metal salt (e.g., of palladium, nickel, copper, or zinc). The resulting complexes could then be screened for catalytic activity in various organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be systematically tuned by modifying the substituents on the pyranopyridine ring system.
Future Perspectives and Research Challenges for 7 Bromo 2h Pyrano 3,2 B Pyridin 4 3h One
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of pyranopyridine derivatives has been an area of active research, with a growing emphasis on stereoselectivity and sustainability. Future advancements in the synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one are likely to focus on the development of asymmetric catalytic methods to control the stereochemistry of the pyranone ring. The exploration of chiral catalysts, such as organocatalysts or transition metal complexes, could enable the enantioselective synthesis of specific stereoisomers, which is crucial for optimizing pharmacological activity and reducing off-target effects.
Sustainable synthetic approaches are also a key area of future research. This includes the use of greener solvents, such as water or ionic liquids, and the development of one-pot multicomponent reactions to improve atom economy and reduce waste. frontiersin.orgmdpi.com Microwave-assisted synthesis and flow chemistry are emerging technologies that could offer significant advantages in terms of reduced reaction times and improved yields for the synthesis of pyranopyridine derivatives. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Stereoselective Synthesis | Production of enantiomerically pure compounds, leading to improved therapeutic profiles. | Development of novel chiral catalysts (organocatalysts, metal complexes). |
| Sustainable Synthesis | Reduced environmental impact, lower costs, and increased safety. | Utilization of green solvents, microwave-assisted reactions, and flow chemistry. |
| Multicomponent Reactions | Increased efficiency, atom economy, and rapid generation of molecular diversity. | Design of novel one-pot reaction sequences for the pyrano[3,2-b]pyridine core. |
Deeper Mechanistic Understanding of Molecular Interactions
A thorough understanding of how this compound and its derivatives interact with biological targets at the molecular level is fundamental for rational drug design. Future research will likely involve a combination of computational and experimental techniques to elucidate these interactions.
Molecular docking studies can predict the binding modes of these compounds within the active sites of enzymes or receptors. nih.govfip.org These in silico models can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to binding affinity and selectivity. The bromine atom on the pyridine (B92270) ring is of particular interest, as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Experimental techniques such as X-ray crystallography and NMR spectroscopy will be crucial for validating the computational models and providing detailed structural information on the compound-target complexes. These studies will provide a deeper understanding of the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
Exploration of Novel Biological Targets and Phenotypes
Pyrano[3,2-b]pyridine derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. africanjournalofbiomedicalresearch.comekb.eg Future research should focus on identifying the specific molecular targets responsible for these activities and exploring novel therapeutic applications.
High-throughput screening of this compound and its derivatives against a wide range of biological targets could uncover new and unexpected activities. Phenotypic screening, which assesses the effects of compounds on cell behavior and function, can also be a powerful tool for identifying novel therapeutic opportunities.
Recent studies on related pyranopyridine derivatives have shown promise in targeting specific signaling pathways involved in cancer and inflammatory diseases. For example, some derivatives have been found to inhibit kinases and other enzymes that are dysregulated in these conditions. mdpi.com The unique structural features of this compound may allow for the targeting of novel biological pathways that have not been previously explored.
Integration of Structure-Based Design Principles for Targeted Compound Development
The integration of structure-based design principles will be essential for the targeted development of compounds derived from the this compound scaffold. This approach involves using the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity.
Once a specific target has been identified, computational tools can be used to design and optimize derivatives of the lead compound. This may involve modifying the substituents on the pyranopyridine core to enhance interactions with the target's active site. The bromine atom, for example, can be strategically positioned to form favorable halogen bonds or to modulate the electronic properties of the molecule. nih.gov
Structure-activity relationship (SAR) studies will play a critical role in this process. nih.gov By systematically modifying the structure of the lead compound and evaluating the effects on biological activity, researchers can identify the key structural features that are required for optimal potency and selectivity. This iterative process of design, synthesis, and testing will be crucial for the development of clinically viable drug candidates.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are becoming increasingly important in the synthesis and derivatization of pharmaceutical compounds. rasayanjournal.co.in Future research on this compound should prioritize the development of environmentally friendly synthetic methods.
This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the use of catalytic methods to improve reaction efficiency. researchgate.net For example, the use of solid-supported catalysts could facilitate catalyst recovery and reuse, reducing waste and environmental impact. frontiersin.org
The application of green chemistry principles to the derivatization of the this compound scaffold will also be important. This could involve the use of biocatalysis or other environmentally benign methods to introduce new functional groups and generate a diverse library of compounds for biological screening. The development of sustainable and efficient methods for the synthesis and modification of this promising scaffold will be a key challenge and a significant area of future research.
Q & A
Q. What are the established synthetic routes for 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one?
The synthesis typically involves multi-component reactions (MCRs) . A common approach combines aldehydes, malononitrile, and β-ketoesters under catalytic conditions (e.g., trifluoroacetic acid or l-proline) to form the pyrano-pyridinone core. Bromination can be achieved using N-bromosuccinimide (NBS) at specific positions post-cyclization . For example:
- Step 1 : Cyclization of precursors (e.g., 2H-pyrano[3,2-b]pyridin-4(3H)-one) under reflux with ethanol as solvent.
- Step 2 : Bromination at the 7-position using NBS in dimethylformamide (DMF) at 80°C for 6 hours.
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (l-proline) | 10–20 mol% | Increases regioselectivity by 15–25% |
| Temperature | 80–100°C | Higher temps reduce side products |
| Reaction Time | 6–12 hrs | Prolonged time improves bromination efficiency |
Q. How can the purity and structural integrity of this compound be validated?
Use high-resolution analytical techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C7 via coupling constants).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 229.03).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound to enhance bioactivity?
The bromine atom serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) to enhance binding to biological targets like kinases.
- Buchwald-Hartwig Amination : Install amino groups for improved solubility or hydrogen-bonding interactions .
Case Study : A derivative synthesized via Suzuki coupling with 4-methoxyphenylboronic acid showed a 50% inhibition of FGFR1 kinase at 10 μM, compared to 25% for the parent compound .
Q. How can researchers analyze the kinase inhibition potential of derivatives of this compound?
Employ kinase activity assays and molecular docking :
- Biochemical Assays : Use ADP-Glo™ Kinase Assay to measure IC values against FGFR1, FGFR2, or PI3Kα.
- Docking Studies : Model interactions using software like AutoDock Vina to predict binding modes to ATP-binding pockets.
Q. Example Data :
| Derivative | FGFR1 IC (μM) | PI3Kα IC (μM) |
|---|---|---|
| Parent | 25.3 ± 1.2 | >100 |
| 4-OCH-Ph | 10.7 ± 0.8 | 45.6 ± 3.1 |
Q. What methodologies resolve contradictions in reported biological activities of this compound?
Address discrepancies through controlled experimental replication and meta-analysis :
- Variable Control : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
- Statistical Analysis : Use ANOVA to compare datasets across studies, identifying outliers due to solvent effects (e.g., DMSO concentration >0.1% may artifactually reduce activity) .
Data Contradiction Analysis Example
| Study | Anticancer Activity (IC, μM) | Notes |
|---|---|---|
| A | 12.4 ± 1.1 | Used 0.05% DMSO |
| B | 32.8 ± 2.3 | Used 0.2% DMSO |
| C | 15.0 ± 0.9 | Replicated Study A conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
